(3R,5S)-Fluvastatin

Enantioselective pharmacokinetics Chiral bioanalysis Statin stereochemistry

(3R,5S)-Fluvastatin (CAS 155229-75-7) is the isolated active enantiomer responsible for HMG-CoA reductase inhibition (IC50 8 nM). Unlike racemic fluvastatin, it is essential for chiral HPLC method calibration (LLOQ 0.75 ng/mL, RSD <10%), tracking stereoselective pharmacokinetics (37% lower AUC vs. inactive enantiomer), and ICH Q6A impurity profiling. It uniquely enables CYP2C9-mediated drug-interaction studies, avoiding the confounding variables of CYP3A4-dependent statins, and reveals disease-state disposition changes masked by racemate (e.g., 54% AUC increase in diabetic models). Procure this definitive reference standard to ensure analytical accuracy and regulatory compliance.

Molecular Formula C24H26FNO4
Molecular Weight 411.5 g/mol
CAS No. 155229-75-7
Cat. No. B601123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5S)-Fluvastatin
CAS155229-75-7
Synonyms(3R,5S,6E)-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid
Molecular FormulaC24H26FNO4
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1
InChIKeyFJLGEFLZQAZZCD-MCBHFWOFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,5S)-Fluvastatin (CAS 155229-75-7) Procurement Guide: Active Enantiomer of Fluvastatin for Analytical Reference and Chiral Research


(3R,5S)-Fluvastatin (CAS 155229-75-7) is the (+)-3R,5S stereoisomer of fluvastatin, a fully synthetic competitive inhibitor of HMG-CoA reductase with an IC50 of 8 nM . Commercially, fluvastatin is formulated as a racemic equimolar mixture of the (+)-3R,5S and (−)-3S,5R enantiomers, but the primary inhibitory activity against HMG-CoA reductase resides predominantly in the (+)-3R,5S configuration [1]. This compound is utilized as a reference standard in chiral chromatography, impurity profiling, and enantioselective pharmacokinetic investigations, rather than as a therapeutic agent [2].

Why (3R,5S)-Fluvastatin Cannot Be Substituted with Racemic Fluvastatin or Other Statin Isomers


Substitution of (3R,5S)-fluvastatin with racemic fluvastatin or alternative statins introduces confounding variables that invalidate comparative or analytical objectives. Racemic fluvastatin contains equimolar (−)-3S,5R enantiomer, which exhibits markedly different pharmacokinetic parameters relative to the active (+)-3R,5S isomer, with reported Cmax of 92.4 ng/mL versus 60.3 ng/mL and AUC₀–∞ of 133.3 ng·h/mL versus 97.4 ng·h/mL in humans [1]. Furthermore, among statins, fluvastatin is distinguished by its exclusive CYP2C9-mediated metabolism, in contrast to CYP3A4-dependent agents such as atorvastatin, simvastatin, and lovastatin, a difference that directly impacts drug-drug interaction profiles and cannot be extrapolated across class members [2].

(3R,5S)-Fluvastatin: Quantitative Differentiation Evidence for Scientific Selection


Enantioselective Pharmacokinetics in Humans: (+)-3R,5S Exhibits Lower Cmax and AUC Than (−)-3S,5R Following Racemic Fluvastatin Administration

Following a single 20 mg oral dose of racemic fluvastatin (Lescol) in a healthy volunteer, plasma concentrations revealed marked stereoselectivity: the (−)-3S,5R enantiomer exhibited 53% higher Cmax (92.4 ng/mL) and 37% higher AUC₀–∞ (133.3 ng·h/mL) compared to the (+)-3R,5S enantiomer (Cmax 60.3 ng/mL; AUC₀–∞ 97.4 ng·h/mL) [1]. This finding is consistent with preferential metabolic clearance of the active (+)-3R,5S isomer.

Enantioselective pharmacokinetics Chiral bioanalysis Statin stereochemistry

Disease-State Alters Fluvastatin Enantiomer Disposition: Diabetic Rats Show Differential (+)-3R,5S AUC Increase

In streptozotocin-induced diabetic rats receiving racemic fluvastatin (5 mg/kg oral gavage), the pharmacokinetics of (+)-3R,5S and (−)-3S,5R enantiomers were differentially altered relative to normoglycemic controls. For the active (+)-3R,5S enantiomer, diabetic rats exhibited a 54% increase in AUC₀–∞ (758.5 vs. 493.5 ng·h/mL in controls, p < 0.05) and a 34% decrease in apparent total clearance (Cl/f: 3.5 vs. 5.3 L·h⁻¹·kg⁻¹) [1].

Diabetic pharmacology Stereoselective disposition Preclinical PK modeling

CYP2C9-Mediated Metabolism Distinguishes Fluvastatin from CYP3A4-Dependent Statins

Fluvastatin, including its active (3R,5S)-enantiomer, is metabolized primarily via CYP2C9 (approximately 75% of clearance), with CYP2C8 and CYP3A4 contributing minor pathways. In contrast, atorvastatin, simvastatin, and lovastatin are extensively metabolized by CYP3A4 [1]. This metabolic divergence confers a distinct drug-drug interaction profile: fluvastatin exhibits minimal pharmacokinetic interaction with potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin, HIV protease inhibitors), whereas CYP3A4-dependent statins show 3- to 20-fold increases in plasma exposure when coadministered with such agents [2].

Drug-drug interaction CYP450 metabolism Statin class comparison

Quantitative Chiral HPLC Separation Validated for Enantiomer-Specific Quantitation in Biological Matrices

A validated stereoselective HPLC method using a Chiralcel OD-H chiral stationary phase achieved baseline resolution of (+)-3R,5S and (−)-3S,5R fluvastatin enantiomers from human plasma. The method demonstrated a lower limit of quantitation of 0.75 ng/mL for each isomer, linearity up to 625 ng/mL, intra- and inter-assay precision <10% RSD, and recovery >80% for both enantiomers [1].

Chiral chromatography Bioanalytical method validation Enantiomer quantitation

Optimal Research and Industrial Applications for (3R,5S)-Fluvastatin Based on Quantified Differentiation Evidence


Chiral Reference Standard for Bioanalytical Method Development and Validation

(3R,5S)-Fluvastatin is the definitive reference material for constructing calibration curves and validating chiral HPLC methods that require separation and quantitation of fluvastatin enantiomers in biological matrices. The validated method on Chiralcel OD-H columns, with a reported LLOQ of 0.75 ng/mL per isomer and precision <10% RSD, demonstrates that the isolated enantiomer is essential for accurate method calibration [1].

Enantioselective Pharmacokinetic and Drug-Drug Interaction Studies

In pharmacokinetic investigations, the isolated (3R,5S)-fluvastatin enantiomer is required to accurately track the disposition of the active stereoisomer, which exhibits a 37% lower AUC₀–∞ and 37% higher apparent clearance than the co-administered (−)-3S,5R enantiomer in humans [1]. Additionally, its primary CYP2C9 metabolism makes it a preferred probe for evaluating CYP2C9-mediated drug interactions, distinct from the CYP3A4-dependent statins that exhibit 3- to 20-fold exposure increases with CYP3A4 inhibitors [2].

Preclinical Metabolic Disease Pharmacology with Stereochemical Resolution

For studies in metabolic disease models, such as streptozotocin-induced diabetes in rodents, the (3R,5S)-fluvastatin enantiomer must be used to control for disease-state alterations in stereoselective disposition. In diabetic rats, AUC₀–∞ of the active (+)-3R,5S enantiomer increases by 54% relative to controls, a change that would be masked when using racemic material [3].

Pharmaceutical Impurity Profiling and Quality Control

As an identified stereoisomer of fluvastatin, (3R,5S)-fluvastatin serves as an impurity reference standard in the quality control of fluvastatin active pharmaceutical ingredient and finished drug products. Regulatory analytical methods require authenticated enantiomer standards for system suitability testing, identification of chiral impurities, and determination of enantiomeric purity in compliance with ICH Q6A guidelines [4].

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